molecular formula C22H18N2O5S B6531361 ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate CAS No. 923061-65-8

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate

Cat. No.: B6531361
CAS No.: 923061-65-8
M. Wt: 422.5 g/mol
InChI Key: YLULAHFSHOHOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a benzamido group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiophene core, while reduction can lead to the formation of reduced amides or alcohols.

Scientific Research Applications

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a benzothiophene core, a pyrrolidinone moiety, and a benzamido group. The synthesis typically involves several steps:

  • Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenes and carboxylic acids.
  • Introduction of the Pyrrolidinone Moiety : This involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with appropriate electrophiles.
  • Amide Bond Formation : The benzamido group is introduced via an amide coupling reaction, often using coupling agents like EDCI.
  • Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol in the presence of an acid catalyst.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated significant activity against various cancer cell lines. The compound exhibited an IC50 range from 23.2 to 49.9 μM , indicating moderate to high potency against tumor cells .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)
MCF-7 (Breast)23.2
HeLa (Cervical)35.6
A549 (Lung)49.9
PC3 (Prostate)45.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells:

  • Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, potentially inhibiting their activity and disrupting cancer cell metabolism.
  • Protein Interaction : The benzamido group may form hydrogen bonds with amino acid residues in proteins, influencing their function and stability.
  • Induction of Apoptosis : Studies indicate that the compound may trigger apoptosis in cancer cells through mitochondrial pathways .

Study 1: Breast Cancer Models

In a study published in MDPI, researchers evaluated the effects of this compound on breast cancer models. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis, supporting its potential as a therapeutic agent .

Study 2: Molecular Docking Analysis

A molecular docking study assessed the binding affinity of the compound with various protein targets involved in cancer progression. The results showed strong binding interactions with targets such as Bcl-2 and caspases, which are critical in regulating apoptosis .

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h3-10H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULAHFSHOHOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.